tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate: is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of benzazepine and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate typically involves the reaction of benzazepine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxo derivatives of the benzazepine ring.
Reduction: Amine derivatives.
Substitution: Functionalized benzazepine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the interactions of benzazepine derivatives with various biological targets. It serves as a model compound for understanding the structure-activity relationships of benzazepine-based drugs .
Medicine: Its stability and reactivity make it a suitable candidate for drug design and optimization .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility allows for its incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
- tert-Butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
- tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one-1-acetate tartrate
Uniqueness: tert-Butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate is unique due to its specific substitution pattern on the benzazepine ring. This substitution pattern influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-8-11-6-4-5-7-13(11)16-10-12/h4-7,12,16H,8-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIIOUQUKIGXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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